molecular formula C9H11N5O3S B126863 (-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine CAS No. 149819-75-0

(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine

Cat. No. B126863
M. Wt: 269.28 g/mol
InChI Key: VIUJWDGLDRZXDG-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine, commonly known as Abacavir, is a nucleoside analogue reverse transcriptase inhibitor (NRTI) used for the treatment of HIV-1 infection. Abacavir was approved by the FDA in 1998 and has been used as part of combination antiretroviral therapy (cART) to reduce the viral load and improve the quality of life of HIV-infected patients.

Mechanism Of Action

Abacavir is a nucleoside analogue that inhibits the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus. Abacavir is incorporated into the viral DNA chain, causing premature termination of the chain and inhibiting further viral replication.

Biochemical And Physiological Effects

Abacavir has been shown to be well-tolerated by HIV-infected patients, with minimal adverse effects. However, some patients may experience hypersensitivity reactions, which can be life-threatening. Abacavir has also been associated with an increased risk of cardiovascular disease in some studies.

Advantages And Limitations For Lab Experiments

Abacavir is a potent inhibitor of HIV-1 replication and is widely used in laboratory experiments to study the virus and its interactions with other drugs. However, the cost of Abacavir can be a limitation for some researchers, and the hypersensitivity reactions associated with the drug can be a safety concern.

Future Directions

There are several areas of research that could benefit from further investigation of Abacavir. These include:
1. Development of new formulations of Abacavir that are more effective and better tolerated by patients.
2. Investigation of the long-term effects of Abacavir on cardiovascular health.
3. Study of the interactions between Abacavir and other drugs used in cART, to optimize treatment regimens.
4. Investigation of the mechanisms underlying the hypersensitivity reactions associated with Abacavir, to develop strategies to prevent or manage these reactions.
5. Development of new drugs that target HIV-1 reverse transcriptase, based on the structure and mechanism of action of Abacavir.

Synthesis Methods

The synthesis of Abacavir involves the condensation of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid. The resulting intermediate is then treated with 1,3-oxathiolane-2,2-dioxide to yield Abacavir.

Scientific Research Applications

Abacavir has been extensively studied for its efficacy and safety in the treatment of HIV-1 infection. Clinical trials have shown that Abacavir is effective in reducing the viral load and increasing CD4 T-cell counts in HIV-infected patients. Abacavir has also been studied in combination with other antiretroviral drugs and has been found to be effective in reducing the risk of HIV transmission.

properties

CAS RN

149819-75-0

Product Name

(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine

Molecular Formula

C9H11N5O3S

Molecular Weight

269.28 g/mol

IUPAC Name

2-amino-9-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one

InChI

InChI=1S/C9H11N5O3S/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-18-5(1-15)17-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5+/m1/s1

InChI Key

VIUJWDGLDRZXDG-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2NC(=NC3=O)N

SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2NC(=NC3=O)N

synonyms

(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine

Origin of Product

United States

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